molecular formula C14H14FN7 B12243038 5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12243038
M. Wt: 299.31 g/mol
InChI Key: JUPKDIPVJRSCDG-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a unique structure that includes a fluorinated pyrimidine ring and an imidazo[1,2-b]pyridazine moiety, which are known for their biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated derivatives, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further explored for their biological activities .

Scientific Research Applications

5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. The compound binds to the active sites of these targets, inhibiting their activity and modulating various cellular pathways. For example, it has been shown to inhibit the activity of transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine stands out due to its unique combination of structural features, which confer enhanced biological activity and selectivity. The presence of both the fluorinated pyrimidine and imidazo[1,2-b]pyridazine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C14H14FN7

Molecular Weight

299.31 g/mol

IUPAC Name

6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]imidazo[1,2-b]pyridazine

InChI

InChI=1S/C14H14FN7/c15-11-9-16-10-18-14(11)21-7-5-20(6-8-21)13-2-1-12-17-3-4-22(12)19-13/h1-4,9-10H,5-8H2

InChI Key

JUPKDIPVJRSCDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=NC=NC=C4F

Origin of Product

United States

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